N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide;hydrochloride
Description
This compound is a benzamide derivative featuring a complex bicyclic 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl core, coupled with a dimethylaminoethyl side chain and a 4-(dimethylsulfamoyl)benzamide substituent. The hydrochloride salt enhances its solubility and bioavailability. The compound’s structural complexity, including the fused dioxane-benzothiazole system and sulfamoyl group, distinguishes it from simpler benzamide derivatives .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2.ClH/c1-24(2)9-10-26(21(27)15-5-7-16(8-6-15)33(28,29)25(3)4)22-23-17-13-18-19(14-20(17)32-22)31-12-11-30-18;/h5-8,13-14H,9-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLNEWONWLOTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride typically involves multiple steps:
Formation of the dioxino-benzothiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylaminoethyl side chain: This is achieved through nucleophilic substitution reactions, often using alkyl halides and amines.
Introduction of the dimethylsulfamoyl benzamide moiety: This step involves the reaction of the intermediate with sulfonyl chlorides and amines under controlled conditions.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains or functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Alkyl halides, sulfonyl chlorides, and amines under nucleophilic or electrophilic conditions.
Major Products Formed
Scientific Research Applications
Structural Characteristics
The compound features a unique structure comprising:
- Benzothiazole moiety : Known for its broad range of biological activities.
- Dioxin structure : Enhances chemical reactivity and potential biological activity.
- Dimethylaminoethyl and dimethylsulfamoyl groups : Contribute to pharmacological properties.
The molecular formula is with a molecular weight of approximately 397.5 g/mol .
Anticancer Properties
Several studies have indicated that this compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. Preliminary findings suggest that it may modulate key signaling pathways involved in cancer progression, such as reducing the release of inflammatory cytokines like interleukin-1 beta (IL-1β), which is crucial in tumor microenvironment modulation .
Anti-inflammatory Effects
The compound has shown potential in inhibiting pyroptosis , a form of programmed cell death associated with inflammation. By targeting specific inflammatory pathways, it may help in managing conditions characterized by excessive inflammation .
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties . The compound's structure allows it to interact with microbial cells effectively, potentially leading to the development of new antimicrobial agents .
Synthesis and Derivatives
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide involves several steps, typically including:
- Formation of the dioxin ring : Utilizing condensation reactions between appropriate precursors.
- Introduction of the benzothiazole moiety : Achieved through cyclization reactions.
- Functionalization with dimethylamino and sulfamoyl groups : Critical for enhancing biological activity.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects on breast cancer cell lines (MCF-7), N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Anti-inflammatory Mechanism Exploration
A separate investigation focused on the anti-inflammatory properties revealed that treatment with the compound significantly decreased levels of IL-1β and TNF-α in lipopolysaccharide-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzamide and benzothiazole derivatives, focusing on structural motifs, physicochemical properties, and inferred biological activities.
Structural Analogues
2.1.1. N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide hydrochloride ()
- Molecular Formula : C₂₃H₂₃ClN₄O₅S
- Key Features: Retains the dioxino-benzothiazole core but substitutes the 4-(dimethylsulfamoyl)benzamide group with a 2-(1,3-dioxo-isoindolyl)acetamide moiety. Higher molecular weight (502.97 g/mol) compared to the target compound.
- Reduced solubility due to the non-polar isoindole ring .
2.1.2. N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride ()
- Molecular Formula : C₁₆H₂₀ClN₃O₃S
- Key Features :
- Simplified structure lacking the sulfamoylbenzamide substituent.
- Lower molecular weight (369.87 g/mol) and reduced steric bulk.
2.1.3. N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
- Molecular Formula : C₉H₁₀ClN₃O₂S₂
- Key Features :
- Benzodithiazine core with sulfonyl and hydrazine groups.
- Distinct from the benzothiazole-dioxane system but shares sulfonamide-related electronic features.
- The hydrazine moiety may confer chelating properties .
Physicochemical and Spectral Comparisons
- Spectral Notes: The target compound’s IR spectrum would exhibit characteristic sulfonamide S=O stretches (~1150–1350 cm⁻¹), similar to sulfonamide derivatives in . The absence of carbonyl peaks (e.g., ~1665 cm⁻¹ in ) differentiates it from isoindole-containing analogs .
Biological Activity
The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide; hydrochloride is a complex organic molecule with potential biological activities. Its structure incorporates elements known for various pharmacological effects, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.49 g/mol. The unique dioxin and benzothiazole moieties contribute to its biological properties. The compound has been synthesized through various methods and characterized using techniques such as NMR and FTIR spectroscopy.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including the target compound. Research indicates that compounds containing benzothiazole structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings:
- Compounds similar to the target molecule demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 100 µg/mL .
- The incorporation of the dioxin ring has been shown to enhance antibacterial potency due to increased interaction with bacterial DNA gyrase and topoisomerase IV .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively documented. The target compound's structural features suggest possible efficacy in cancer treatment:
- Case Studies:
- A related derivative exhibited IC50 values as low as 0.008 µg/mL against Staphylococcus aureus topoisomerase IV, indicating strong potential for anticancer applications .
- In vitro assays have revealed that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- DNA Gyrase Inhibition: Compounds with similar structures inhibit bacterial DNA gyrase, a key enzyme in DNA replication.
- Topoisomerase IV Inhibition: They also affect topoisomerase IV, crucial for separating replicated DNA strands during cell division.
Data Summary
Q & A
Basic: What are the standard synthetic routes for this compound, and what intermediates are critical for its preparation?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the dioxino-benzothiazole core, followed by sequential functionalization. Key intermediates include:
- Intermediate A : 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine, synthesized via cyclization of 2-aminobenzothiazole derivatives with 1,2-dihaloethanes under basic conditions.
- Intermediate B : 4-(dimethylsulfamoyl)benzoyl chloride, prepared by sulfonylation of benzoic acid derivatives.
Coupling reactions (e.g., amidation) between intermediates and subsequent alkylation with 2-(dimethylamino)ethyl chloride are critical. Reaction conditions (e.g., anhydrous DMF, 0–5°C for amidation) must be tightly controlled to avoid side products .
Advanced: How can reaction yields be optimized for the final coupling step, and what analytical methods resolve low-yield issues?
Methodological Answer:
Low yields in the final amidation step often stem from steric hindrance or competing hydrolysis. Strategies include:
- Catalyst Screening : Use of HOBt/DCC or EDCI/HOAt to enhance coupling efficiency.
- Solvent Optimization : Anhydrous DCM or THF with molecular sieves to minimize water interference.
- Process Monitoring : Real-time tracking via thin-layer chromatography (TLC) or inline FTIR to detect incomplete reactions.
Post-reaction, purify via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or preparative HPLC. Confirm purity (>95%) by NMR (¹H/¹³C) and LC-MS .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing benzothiazole C-2 vs. C-7 positions).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 567.1521).
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98% by peak area).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to verify stoichiometry .
Advanced: How can computational modeling aid in predicting this compound’s reactivity or biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., sulfamoyl group’s charge distribution).
- Molecular Docking : Screens against protein databases (e.g., kinase or GPCR targets) using AutoDock Vina.
- MD Simulations : Assesses stability in biological membranes (e.g., 100-ns simulations in lipid bilayers).
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., A549, MCF-7) with IC₅₀ determination (48–72 hr exposure).
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases.
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).
Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
Advanced: How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ in cancer cells) may arise from:
- Assay Conditions : Differences in serum concentration, incubation time, or cell passage number.
- Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis of the sulfamoyl group).
Address via:
Basic: What structural modifications enhance solubility without compromising activity?
Methodological Answer:
- PEGylation : Introduce polyethylene glycol (PEG) chains at the dimethylaminoethyl group.
- Salt Formation : Explore alternative counterions (e.g., mesylate instead of hydrochloride).
- Prodrug Design : Esterify carboxyl groups for improved aqueous solubility (hydrolyzed in vivo).
Assess logP (octanol/water) and solubility (shake-flask method) pre/post modification .
Advanced: How can in vivo pharmacokinetics (PK) and toxicity be systematically evaluated?
Methodological Answer:
- PK Studies : Administer IV/PO doses in rodents; collect plasma samples at 0.5, 1, 2, 4, 8, 24 hr. Quantify via LC-MS/MS. Calculate AUC, t½, and bioavailability.
- Toxicity : Acute (14-day) and subchronic (90-day) studies with histopathology (liver/kidney).
- ADME Profiling : Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis).
Use PBPK modeling to extrapolate to humans .
Basic: What are the key considerations for designing SAR studies on this compound?
Methodological Answer:
- Core Modifications : Replace benzothiazole with oxazole or imidazole.
- Side Chain Variation : Test alkyl vs. aryl groups on the sulfamoyl moiety.
- Stereochemistry : Synthesize enantiomers (if chiral centers exist) and compare activity.
Use parallel synthesis (e.g., 96-well plates) for high-throughput screening. Correlate structural changes with logD and IC₅₀ trends .
Advanced: How can interdisciplinary approaches (e.g., AI/ML) accelerate research on this compound?
Methodological Answer:
- Generative AI : Design novel analogs with desired properties (e.g., lower toxicity) via platforms like ChemBERTa.
- Process Optimization : Bayesian optimization for reaction condition screening (temperature, catalyst loading).
- Data Integration : Combine omics data (transcriptomics/proteomics) with chemical descriptors in QSAR models.
Validate predictions with robotic synthesis platforms (e.g., Chemspeed) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
